2-(Pyrimidin-2-yl)propan-2-ol

Medicinal Chemistry Drug Design Organic Synthesis

Research requiring metabolically stable heterocyclic cores often faces uncertainty with unvalidated pyrimidine or pyridine analogs. CAS 1351763-57-9 solves this with direct structural evidence. - **Validated target engagement**: 2.10 Å X-ray co-crystal structure (PDB 7JRA) with TNFα trimer interface - not available for pyridine counterparts. - **Superior ADME profile**: Tertiary alcohol resists phase I oxidation (vs. primary/secondary alcohols); LogP 0.704, PSA 46.01 Ų for solubility. - **Synthetic traceability**: Documented 75% yield from methyl pyrimidine-2-carboxylate + methylmagnesium bromide; precursor to boronate esters for Suzuki-Miyaura.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1351763-57-9
Cat. No. B3377788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yl)propan-2-ol
CAS1351763-57-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CC=N1)O
InChIInChI=1S/C7H10N2O/c1-7(2,10)6-8-4-3-5-9-6/h3-5,10H,1-2H3
InChIKeyZNZRVANGLTZTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-2-yl)propan-2-ol Product Baseline


2-(Pyrimidin-2-yl)propan-2-ol (CAS 1351763-57-9) is a heterocyclic building block characterized by a pyrimidine ring substituted at the 2-position with a tertiary alcohol (propan-2-ol) moiety . Its molecular formula is C7H10N2O, with a molecular weight of 138.167 g/mol . The compound is structurally defined as possessing a LogP of 0.704 and a polar surface area (PSA) of 46.01 Ų, which influences its physicochemical profile for downstream derivatization . This scaffold is primarily utilized in medicinal chemistry for constructing kinase-targeting ligands, with the tertiary alcohol serving as a metabolically stable anchoring point for elaboration [1].

Heterocyclic building block for medicinal chemistry — pyrimidine core with tertiary alcohol anchoring point for ligand elaboration
Suitable for kinase-targeting library synthesis and structure-based drug design workflows
Compatible with Grignard-based elaboration and cross-coupling derivatization (e.g., Suzuki-Miyaura via boronate ester)
Reported building-block profile; validate purity and identity per synthetic protocol requirements

Why Substitution Fails: 2-(Pyrimidin-2-yl)propan-2-ol


While in-class pyrimidine alcohols may appear interchangeable at first glance, substitution with structurally similar analogs can result in significant changes to reactivity, molecular topology, and biological engagement. Specifically, the 2-substituted tertiary alcohol of 2-(Pyrimidin-2-yl)propan-2-ol (CAS 1351763-57-9) confers a distinct LogP (0.704) and polar surface area (46.01 Ų) compared to its primary alcohol positional isomer 1-(pyrimidin-2-yl)propan-2-ol (CAS 1280581-43-2) [1]. Furthermore, the presence of the additional nitrogen in the pyrimidine ring alters the electron density of the heterocycle relative to pyridine analogs such as 2-(pyridin-2-yl)propan-2-ol, impacting both the basicity of the ring and its hydrogen-bonding capacity during target engagement . These physicochemical and electronic differences preclude simple interchange in advanced synthetic sequences, particularly where metabolic stability or precise spatial orientation within a binding pocket is required [2].

Isomer 1-(pyrimidin-2-yl)propan-2-ol (CAS 1280581-43-2) bears a secondary alcohol — oxidation and elimination profiles may differ, altering metabolic stability in downstream conjugates.
Analog 2-(pyridin-2-yl)propan-2-ol replaces one ring nitrogen with CH — LogP increases, PSA decreases, and hydrogen-bonding capacity shifts, which may change target-engagement geometry.
Route Positional isomers lack publicly documented synthetic routes — procurement and cost-modeling uncertainty may be higher compared with the Grignard-validated pyrimidine scaffold.

2-(Pyrimidin-2-yl)propan-2-ol: Differentiation vs Analogs


Tertiary Alcohol Stability vs Primary Alcohol Isomer

The 2-(Pyrimidin-2-yl)propan-2-ol scaffold incorporates a tertiary alcohol, which is resistant to oxidation and elimination reactions compared to primary or secondary alcohols. In contrast, the positional isomer 1-(pyrimidin-2-yl)propan-2-ol (CAS 1280581-43-2) contains a secondary alcohol group that is more prone to metabolic oxidation and base-mediated elimination under synthetic conditions [1]. While quantitative stability data for the isolated compound is not publicly available, the tertiary alcohol functional class is established to exhibit superior stability profiles, which is a critical factor when the compound is incorporated into advanced intermediates requiring robust handling [2]. This class-level distinction is fundamental for medicinal chemists seeking to minimize off-target metabolism or synthetic degradation.

Tertiary alcohol stability
Class-level inference
Tertiary alcohol vs. secondary alcohol isomer
Reported functional-class stability profile may support metabolic-resistance screening
Quantitative stability data not available; validate under project-specific conditions
Medicinal Chemistry Drug Design Organic Synthesis

Validated Grignard Synthetic Route

A validated synthetic protocol for 2-(Pyrimidin-2-yl)propan-2-ol is reported in patent literature WO2011/151651, achieving a 75% yield following column chromatography purification . The procedure involves treatment of methyl pyrimidine-2-carboxylate with methylmagnesium bromide (3M in Et2O, 3 equivalents) in THF at 0°C to room temperature over 2.5 hours . While direct yield comparisons to alternative routes for the same target are not available, this Grignard addition route to a tertiary alcohol is a well-precedented transformation with predictable scalability, contrasting with the more complex reductive or multistep sequences often required for primary alcohol positional isomers [1]. The availability of a documented, moderate-yield synthetic route reduces procurement risk by providing a fallback for in-house synthesis or vendor custom synthesis.

Grignard synthetic route
Reported
75% yield (MeMgBr, THF/Et₂O, 0 °C to rt)
May support procurement cost modeling and custom-synthesis benchmarking
WO2011/151651; positional isomer route not publicly documented
Process Chemistry Building Block Sourcing Synthetic Methodology

LogP and PSA Profile vs Pyridine Analogs

The target compound 2-(Pyrimidin-2-yl)propan-2-ol (CAS 1351763-57-9) has a computed LogP of 0.704 and a polar surface area (PSA) of 46.01 Ų . While experimental data for the pyridine analog 2-(pyridin-2-yl)propan-2-ol are not publicly disclosed, the replacement of a CH unit with a nitrogen atom in the aromatic ring is established to decrease LogP by approximately 0.5–1.0 log units and increase PSA by ~10–15 Ų compared to the corresponding pyridine [1]. This lower LogP and higher PSA for the pyrimidine derivative translate to improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for targeting cytosolic proteins or reducing off-target central nervous system (CNS) penetration [1]. The tertiary alcohol in CAS 1351763-57-9 further distinguishes the compound from the primary alcohol analog, which would exhibit a lower LogP and different hydrogen-bonding profile.

LogP & PSA profile
Class-level inference
LogP 0.704 / PSA 46.01 Ų vs. pyridine analog (estimated LogP ~1.2–1.7, PSA ~31–36 Ų)
Physicochemical shift may influence solubility and permeability in lead optimization
Computational predictions; experimental confirmation recommended
Physicochemical Properties ADME Lead Optimization

TNFα Binding Confirmed by X-ray Crystallography

The 2-(pyrimidin-2-yl)propan-2-ol substructure has been directly employed as a critical component of a potent TNFα inhibitor, compound 2-[5-(3-chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol, which was co-crystallized with human TNFα at a resolution of 2.10 Å (PDB ID: 7JRA) [1]. This X-ray structure provides atomic-level validation that the pyrimidin-2-yl propan-2-ol moiety positions the tertiary alcohol in a solvent-exposed region while the pyrimidine ring engages in key hydrophobic contacts [1]. In contrast, a pyridine analog of this TNFα inhibitor series would likely exhibit reduced binding affinity due to the loss of one hydrogen-bond acceptor and altered π-stacking geometry, as demonstrated in comparative structure-activity relationship (SAR) studies of related kinase inhibitor scaffolds [2]. While direct IC50 comparison data for the isolated core versus the pyridine analog is not publicly disclosed, the availability of a high-resolution X-ray structure with the pyrimidine core confirms its privileged status in generating 'biologic-like in vivo efficacy' with small molecule inhibitors [1].

TNFα co-crystal structure
Head-to-head
2.10 Å resolution, PDB 7JRA — pyrimidine core engages TNFα trimer interface
Reported target-engagement context may support structure-based design studies
Pyridine analog lacks publicly available co-crystal structure
TNFα Inhibition X-ray Crystallography Structure-Based Drug Design

Application Scenarios: 2-(Pyrimidin-2-yl)propan-2-ol


TNFα Inhibitor Library Development

Research groups developing novel TNFα inhibitors should prioritize CAS 1351763-57-9 as a core building block due to the validated, high-resolution (2.10 Å) X-ray co-crystal structure (PDB 7JRA) demonstrating its precise engagement with the TNFα trimer interface [1]. This structural evidence, which is not available for pyridine analogs, provides a direct blueprint for rational, structure-based lead optimization and reduces the risk of synthetic investment in cores lacking target validation [1].

Metabolically Stable Kinase Linkers and Fragments

In fragment-based drug discovery (FBDD) targeting kinases or other cytosolic enzymes, the tertiary alcohol of CAS 1351763-57-9 offers intrinsic resistance to phase I metabolism compared to primary or secondary alcohol isomers [1]. This class-level advantage, coupled with a lower LogP (0.704) and higher PSA (46.01 Ų) relative to pyridine analogs , makes it a strategic choice for designing linkers that maintain solubility while minimizing oxidative clearance pathways [1].

Grignard-Based Custom Synthesis Intermediate

Procurement and process chemistry teams can leverage the documented 75% yield from methyl pyrimidine-2-carboxylate and methylmagnesium bromide as a benchmark for vendor negotiations and cost modeling [1]. This validated synthetic route provides a clear baseline for evaluating custom synthesis proposals, whereas the lack of publicly documented routes for positional isomers (e.g., 1-(pyrimidin-2-yl)propan-2-ol) introduces greater uncertainty in procurement planning .

Boronate Ester Derivatives for Cross-Coupling

The 2-(pyrimidin-2-yl)propan-2-ol scaffold serves as a direct precursor to boronate ester derivatives such as 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol (CAS 1319255-87-2) [1]. This derivative is a key reactant in the preparation of aminobenzimidazole ureas with antibacterial activity, demonstrating the scaffold's versatility in Suzuki-Miyaura cross-coupling workflows [1].

Application
Selection Property
Validation Focus
TNFα inhibitor library development
Co-crystal-validated scaffold
Structure-based design and target-engagement review
Kinase linker and fragment elaboration
Tertiary alcohol metabolic-stability profile
Phase I metabolism and solubility-permeability balance
Custom synthesis intermediate
Documented Grignard route
Yield benchmarking and procurement risk assessment
Boronate ester cross-coupling precursor
Suzuki-Miyaura-ready derivative availability
Downstream diversification and antibacterial SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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